

CAS number and molecular formula for Salvinorin A propionate

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Compound of Interest

Compound Name: *Salvinorin A propionate*

Cat. No.: *B163338*

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Salvinorin A Propionate: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of **Salvinorin A propionate**, a semi-synthetic derivative of the potent naturally occurring hallucinogen Salvinorin A. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.

Core Compound Information

Salvinorin A propionate is a neoclerodane diterpenoid and a selective partial agonist of the kappa-opioid receptor (KOR). Its chemical modifications distinguish it from its parent compound, Salvinorin A, leading to a unique pharmacological profile.

Identifier	Value	Source
CAS Number	689295-71-4	[1]
Molecular Formula	C ₂₄ H ₃₀ O ₈	
Synonyms	Divinorin A Propionate, Sal A Propionate, Sal-2-propionate, Salvinorinyl-2-propionate	

Pharmacological Data

Salvinorin A propionate's primary mechanism of action is through its interaction with the kappa-opioid receptor. The following table summarizes its key pharmacological parameters.

Parameter	Value	Assay Conditions	Source
Binding Affinity (K _i)	32.6 nM	Human κ-opioid receptor	[1]
Functional Activity (EC ₅₀)	4.7 nM	Inhibition of adenylate cyclase in HEK293 cells transfected with human KOR	[1]
Receptor Selectivity	Selective for KOR over μ, δ, and ORL-1 opioid receptors. No significant effect at serotonin, dopamine, muscarinic, or adrenergic receptors.		

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of **Salvinorin A propionate** and related compounds.

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol is used to determine the binding affinity of a test compound to the kappa-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- HEK293 cells stably expressing the human kappa-opioid receptor (OPRK1).
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

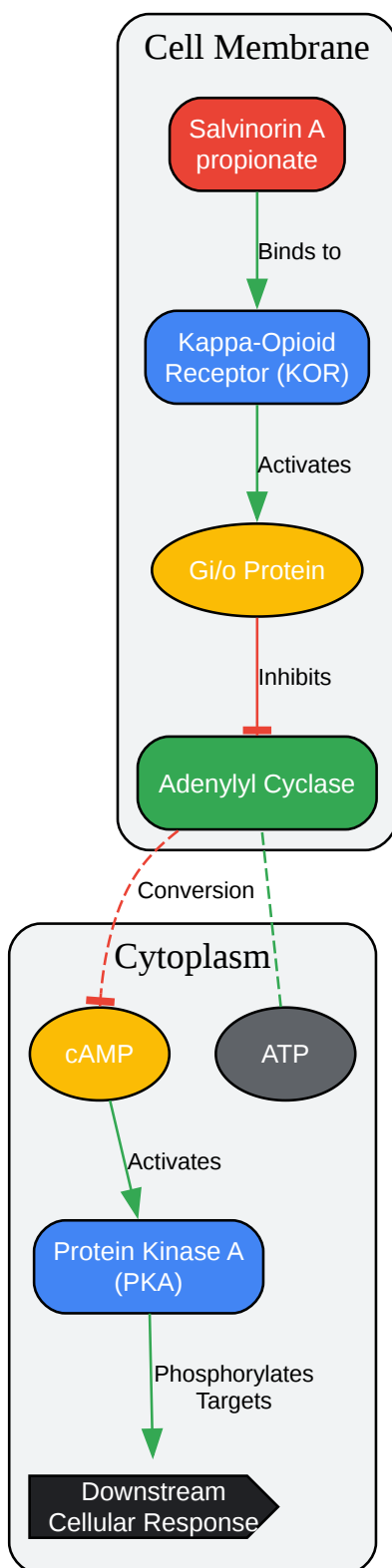
- Radioligand: [^3H]-U69,593 (a selective KOR agonist).
- Wash buffer: 50 mM Tris-HCl, pH 7.4.
- Test compound (e.g., **Salvinorin A propionate**).
- Unlabeled Salvinorin A (for positive control).
- Scintillation vials and fluid.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture HEK293-OPRK1 cells to confluence.
 - Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
 - Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, add a specific amount of membrane preparation (typically 20-40 μg of protein).
 - Add the radioligand [^3H]-U69,593 to a final concentration of approximately 1 nM.

- Add the test compound at various concentrations. For control wells, add unlabeled Salvinorin A (for non-specific binding) or buffer (for total binding).
- Incubate the plate at 25°C for 60 minutes.
- Filtration and Counting:
 - Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
 - Wash the filters three times with ice-cold wash buffer.
 - Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.





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References

- 1. researchgate.net [researchgate.net]
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